![molecular formula C21H40O3 B14283599 [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol CAS No. 120443-07-4](/img/structure/B14283599.png)
[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol is a chemical compound characterized by its unique structure, which includes a heptadec-8-en-1-yl group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of heptadec-8-en-1-ol with a dioxolane derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the olefinic bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The olefinic bond can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of long-chain alcohols on cellular processes. Its structure allows it to interact with lipid membranes, making it useful in studies of membrane dynamics and function.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to interact with lipid membranes can be harnessed to improve the delivery of therapeutic agents to target cells.
Industry
In industry, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be used in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol involves its interaction with lipid membranes. The heptadec-8-en-1-yl group allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-(heptadec-8-en-1-yl)-4H-1,2,4-triazole-3-thiol: This compound also contains a heptadec-8-en-1-yl group and is used in the synthesis of various heterocycles.
2-(8-Heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol: Similar in structure, this compound is used in the study of lipid interactions and has applications in antimicrobial research.
Uniqueness
What sets [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol apart is its dioxolane ring, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.
Propriétés
Numéro CAS |
120443-07-4 |
|---|---|
Formule moléculaire |
C21H40O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(2-heptadec-8-enyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-19-20(18-22)24-21/h9-10,20-22H,2-8,11-19H2,1H3 |
Clé InChI |
MFEIJHSKNDNTLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1OCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)

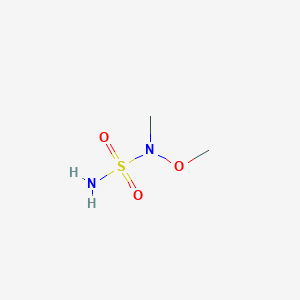
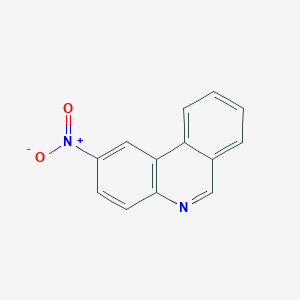
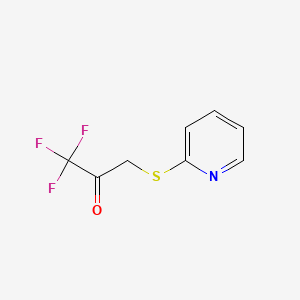
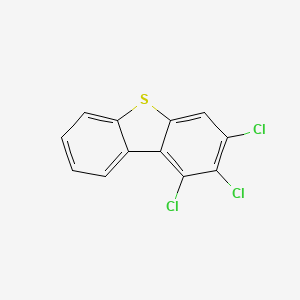
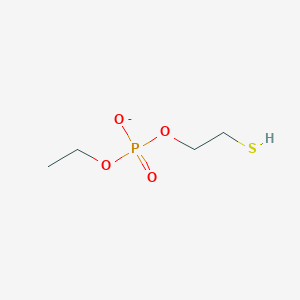
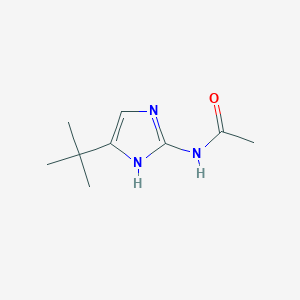
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
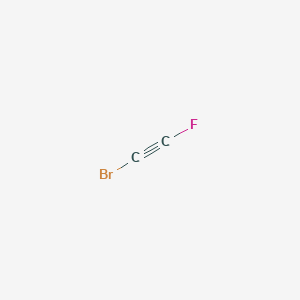
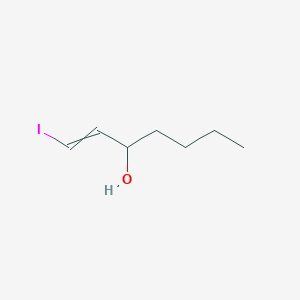

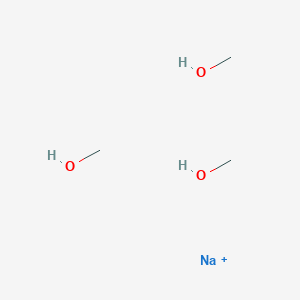
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
